molecular formula C12H15NO2Si B6283349 methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate CAS No. 1823246-05-4

methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate

Cat. No.: B6283349
CAS No.: 1823246-05-4
M. Wt: 233.3
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Description

Methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate is an organic compound with the molecular formula C12H15NO2Si It is a derivative of pyridine, featuring a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the pyridine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid, which is esterified to form methyl pyridine-2-carboxylate.

    Formation of Ethynyl Intermediate: The ethynyl group is introduced via a Sonogashira coupling reaction, where the methyl pyridine-2-carboxylate reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-ethynylpyridine-2-carboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and properties.

    Methyl 6-[2-(trimethylsilyl)ethynyl]benzoate: Features a benzoate moiety instead of a pyridine ring.

Properties

CAS No.

1823246-05-4

Molecular Formula

C12H15NO2Si

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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